2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile
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Overview
Description
2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a nitro group, a hydroxyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol, and the product is obtained after recrystallization . Another method involves the use of microwave-assisted synthesis, which offers a more efficient and rapid approach to obtaining the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various functionalized pyridine derivatives.
Scientific Research Applications
2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl and nitrile groups also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5,5’-Methylenebis(2-Hydroxy-4-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carbonitrile): This compound shares a similar core structure but has a methylene bridge linking two pyridine units.
Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-: This compound has a similar pyridine core but with different substituents.
Uniqueness
2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
60524-24-5 |
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Molecular Formula |
C7H5N3O4 |
Molecular Weight |
195.13 g/mol |
IUPAC Name |
6-hydroxy-4-methyl-5-nitro-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5N3O4/c1-3-4(2-8)6(11)9-7(12)5(3)10(13)14/h1H3,(H2,9,11,12) |
InChI Key |
DXNYCXJKBKZADM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1[N+](=O)[O-])O)C#N |
Origin of Product |
United States |
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